4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Description
Properties
IUPAC Name |
4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S.ClH/c1-24(2)8-3-9-25(20(26)15-6-4-14(12-22)5-7-15)21-23-16-10-17-18(28-13-27-17)11-19(16)29-21;/h4-7,10-11H,3,8-9,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXXUYSGDIPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as dimethylamine, propylamine, and various benzothiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide core and the dioxolobenzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional motifs with pyrazole carboxamides (e.g., 3a–3p in ) and triazole-thiones (e.g., 6h in ). Below is a detailed comparison:
Structural Features
Key Differences :
- The target compound’s benzothiazole-dioxolane system introduces rigidity and electron-rich regions, contrasting with the planar pyrazole or triazole cores.
- The dimethylaminopropyl chain in the target compound may enhance solubility and receptor binding compared to simpler alkyl/aryl substituents in analogs.
Physicochemical Properties
Key Trends :
- Chloro and fluorophenyl substituents increase melting points in pyrazole derivatives (3a: 133°C vs. 3d: 181°C) due to enhanced intermolecular interactions.
- The target compound’s hydrochloride salt likely reduces its LogP compared to neutral analogs, improving aqueous solubility.
Spectroscopic Data
Insights :
- The target compound’s benzothiazole-dioxolane system would produce distinct downfield shifts in ^1H-NMR compared to pyrazole/triazole analogs.
- IR data for 6h highlights the thione group (C=S at 1243 cm⁻¹), absent in the target compound .
Biological Activity
The compound 4-cyano-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride is a derivative of benzothiazole and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C21H21ClN4O3S
- Molecular Weight : 444.9 g/mol
- CAS Number : 1215645-45-6
Antitumor Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antitumor activity. The compound has been evaluated for its efficacy against various cancer cell lines, particularly lung cancer cells such as A549, HCC827, and NCI-H358.
-
Cell Viability Assays :
- The compound was tested using MTS cytotoxicity assays in both 2D and 3D cell culture systems.
- Results showed that it effectively inhibited cell proliferation with IC50 values indicating potent activity (HCC827 IC50 = 6.26 ± 0.33 μM; NCI-H358 IC50 = 6.48 ± 0.11 μM) in 2D assays while exhibiting reduced effectiveness in 3D cultures (HCC827 IC50 = 20.46 ± 8.63 μM; NCI-H358 IC50 = 16.00 ± 9.38 μM) .
- Mechanism of Action :
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Testing Methodology :
- Activity Profile :
Comparative Analysis of Biological Activities
| Activity Type | Compound Tested | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antitumor | HCC827 | 6.26 ± 0.33 | High efficacy in 2D culture |
| NCI-H358 | 6.48 ± 0.11 | Reduced efficacy in 3D culture | |
| Antimicrobial | E. coli | Not specified | Effective against Gram-negative bacteria |
| S. aureus | Not specified | Effective against Gram-positive bacteria |
Case Studies and Research Findings
- Study on Benzothiazole Derivatives :
- Clinical Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
